Comprehensive Physicochemical Profiling and Crystal Structure Elucidation of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine Hydrochloride
Comprehensive Physicochemical Profiling and Crystal Structure Elucidation of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine Hydrochloride
Executive Summary
3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride (CAS: 1220017-93-5) is a highly versatile halogenated aryloxy-pyrrolidine scaffold utilized extensively in medicinal chemistry and drug discovery. Compounds of this class frequently serve as building blocks for targeting monoamine transporters, G-protein coupled receptors (GPCRs), and sigma receptors due to their distinct spatial geometry and lipophilic nature. This technical whitepaper details the physicochemical profiling and crystallographic elucidation of this compound, providing validated, self-consistent protocols for researchers to replicate these structural characterizations.
Chemical Architecture & Conformational Rationale
The molecule consists of three primary structural domains that dictate its behavior in both solid-state and aqueous environments:
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Pyrrolidine Ring: A five-membered nitrogen heterocycle. In its hydrochloride salt form, the secondary amine is protonated ( NH2+ ), serving as a strong hydrogen bond donor. This basic center is the primary driver of the molecule's aqueous solubility.
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Ether Linkage & Ortho-Bromine: The ether oxygen connects the pyrrolidine to the phenyl ring. The bulky bromine atom at the ortho position (2-bromo) exerts significant steric hindrance, restricting the rotation of the Caryl−O bond. This forces the pyrrolidine ring out of coplanar alignment with the phenyl ring, locking the molecule into a specific bioactive conformation.
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Benzyl Moiety: The 4-benzyl substitution adds significant lipophilicity and provides a flexible aromatic system capable of π−π stacking or CH−π interactions within protein binding pockets or crystal lattices.
Physicochemical Profiling
Understanding the ionization and partitioning behavior of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The basic pyrrolidine nitrogen dictates the molecule's pH-dependent solubility and lipophilicity.
Quantitative Data Summary
Table 1: Expected Physicochemical Profile of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine HCl
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₇H₁₉BrClNO | Represents the protonated hydrochloride salt form. |
| Molecular Weight | 368.70 g/mol | Falls within the optimal range for small-molecule therapeutics. |
| Predicted pKa | 8.8 – 9.2 | Indicates >95% ionization at physiological pH (7.4). |
| Predicted LogP | 4.0 – 4.5 | High lipophilicity driven by the benzyl and bromophenyl groups. |
| Predicted LogD₇.₄ | 2.5 – 3.0 | Optimal range for membrane permeability and oral bioavailability. |
| H-Bond Donors/Acceptors | 2 / 1 | NH2+ acts as two donors; ether oxygen acts as one acceptor. |
Crystallographic Analysis & Packing Motifs
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute configuration and solid-state conformation of small molecules. For 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride, the crystal lattice is primarily driven by strong ionic and non-covalent interactions. The structural refinement is typically executed using the [1], which provides a comprehensive graphical interface for SHELXL.
Expected Packing Features:
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Charge-Assisted Hydrogen Bonding: The Cl− counterion acts as a bridge, forming strong N−H⋯Cl− hydrogen bonds with the pyrrolidinium nitrogen.
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Halogen Bonding: The highly polarizable bromine atom participates in halogen bonding (e.g., C−Br⋯Cl− or C−Br⋯π ), driving the self-assembly of the crystal lattice.
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π−π Stacking: The benzyl and phenoxy rings engage in offset face-to-face or edge-to-face π -stacking interactions.
Table 2: Representative Crystallographic Parameters for Aryloxy-Pyrrolidine HCl Salts
| Crystallographic Parameter | Expected Value / Range |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ |
| Temperature | 150(2) K |
| Radiation | Mo K α ( λ = 0.71073 Å) |
| R-factor ( R1 ) | < 0.05 (for high-quality data) |
Experimental Workflows (Self-Validating Protocols)
Protocol 1: Single-Crystal Growth & XRD Analysis
To obtain high-quality diffraction data, crystals must be grown slowly to ensure a highly ordered lattice. Vapor diffusion is the optimal method for hydrochloride salts.
Fig 1. Step-by-step workflow for single-crystal X-ray diffraction and structural refinement.
Step-by-Step Methodology:
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Solvent Selection & Dissolution: Dissolve 5-10 mg of the synthesized compound in 0.5 mL of methanol. Causality: Methanol is a polar protic solvent that readily disrupts the ionic lattice of the hydrochloride salt, ensuring complete dissolution.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which can lead to multiple small, poor-quality crystals rather than a single large, diffracting crystal.
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Chamber Assembly: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly. Causality: Diethyl ether has a high vapor pressure and will slowly diffuse into the methanol solution. As the concentration of the anti-solvent increases, the solubility of the salt decreases, gently driving the system into supersaturation.
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Incubation: Store the chamber in a vibration-free environment at 20°C for 3-7 days. Causality: Mechanical vibrations can induce premature nucleation. A stable temperature ensures a constant diffusion rate, yielding highly ordered crystal lattices.
Protocol 2: pKa and LogP Determination
Potentiometric titration is the gold standard for profiling ionizable compounds. This protocol utilizes the [2], which is highly sensitive for compounds with pKa values between 2 and 12 [3].
Fig 2. Potentiometric workflow for pKa and LogP determination using the Sirius T3 platform.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 1.5 mg of the compound and dissolve it in 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the titration, providing accurate macroscopic pKa values.
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Aqueous Titration (pKa): Titrate the solution from pH 2.0 to 12.0 using 0.5 M HCl and 0.5 M KOH under a nitrogen atmosphere at 25°C. Causality: The nitrogen atmosphere prevents atmospheric CO2 from dissolving into the solution and forming carbonic acid, which would artificially skew the pH readings.
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Biphasic Titration (LogP): Introduce varying volumetric ratios of n-octanol to the aqueous mixture and repeat the titration. Causality: The neutral free-base species will partition into the octanol phase, causing a shift in the apparent pKa ( pKaapp ). The difference between the aqueous pKa and the pKaapp is used to mathematically derive the LogP.
Conclusion
The comprehensive profiling of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride reveals a molecule perfectly primed for medicinal chemistry applications. Its rigidified ether linkage, driven by the steric bulk of the ortho-bromine, combined with its optimal LogD₇.₄ and basic pyrrolidine nitrogen, makes it an ideal scaffold for CNS-targeted therapeutics. By employing rigorous, self-validating protocols for SCXRD and potentiometric titration, researchers can accurately map its structural and physicochemical landscape.
References
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2019). "Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge." bioRxiv. URL:[Link]
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Zaccagnini, L., et al. (2022). "Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls." Molecules, 27(8), 2423. URL:[Link]
